Home > Products > Screening Compounds P90020 > 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine
8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine -

8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine

Catalog Number: EVT-3994259
CAS Number:
Molecular Formula: C21H23N3O
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

((3‐Chloro‐2‐fluoro‐phenyl)‐[7‐methoxy‐8‐(3‐morpholin‐4‐yl‐propoxy)‐10,11‐dihydro‐5‐oxa‐2,4,11‐triaza‐dibenzo(a,d)cyclohepten‐1‐yl]‐amine)

Compound Description: This compound is a highly functionalized 5,6‐dihydro‐pyrimido[4,5‐b][1,4]oxazepine derivative. An improved synthetic route for its preparation in multigram quantities was developed, highlighting a regioselective methylation and magnesium sulfate-promoted cyclization. []

Relevance: While this compound differs significantly in its core structure from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, both compounds feature a morpholine ring. The research emphasizes the importance of morpholine-containing compounds in medicinal chemistry, suggesting potential shared biological activities or synthetic strategies. []

dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441)

Compound Description: NU7441 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 30 nM. []

Relevance: This compound, while possessing a different core structure compared to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, shares the presence of a morpholine ring. This highlights a potential trend in incorporating morpholine moieties into molecules targeting biological activity, although the specific targets and mechanisms might differ. []

2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide

Compound Description: This compound is a potent DNA-PK inhibitor with an IC₅₀ of 8 nM. It emerged from a series of synthesized pyridopyrimidin-4-ones and quinolin-4-ones designed as analogues of NU7441, aiming to optimize DNA-PK inhibitory activity and enhance water solubility. []

Relevance: Although structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, this compound shares the presence of a morpholine ring, further suggesting the significance of morpholine moieties in medicinal chemistry, particularly in targeting DNA-PK. It also highlights the exploration of various core structures with shared substituents to optimize biological activity. []

Compound Description: This series represents a novel class of compounds synthesized through the reaction of 4,4-dimethyl-1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines. These compounds undergo Stolle type reactions. []

Relevance: The core structure of this series, specifically the presence of the quinoline moiety, directly relates to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine. The research on these derivatives provides insights into potential reactivity and chemical modifications applicable to the target compound based on the shared quinoline scaffold. []

N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines

Compound Description: This class of compounds was synthesized and characterized as part of a study exploring quinoline derivatives. []

Relevance: The presence of the quinoline moiety links this compound class to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, albeit with different substituents and functionalities. This highlights the diversity of chemical modifications possible on the quinoline scaffold and their potential impact on biological activity. []

4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones

Compound Description: This class of compounds, synthesized and characterized alongside N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, further exemplifies the diverse modifications achievable on the quinoline scaffold. []

Relevance: Similar to the previous compound, the presence of the quinoline moiety relates this compound class to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, highlighting the versatility of the quinoline scaffold for developing new molecules. []

((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine) Br-DQTPA

Compound Description: This bromine-substituted triphenylamine derivative exhibits improved hole-mobility compared to its non-brominated counterpart (DQTPA). It serves as a hole transport material in green phosphorescent organic light-emitting diodes (OLEDs), leading to enhanced performance with ultralow operating voltage and high luminous efficiencies. []

Relevance: This compound, though structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, emphasizes the significance of quinoline moieties in material science, particularly in OLED applications. It demonstrates that incorporating quinoline units can enhance the electronic properties of materials, suggesting potential applications for the target compound beyond its biological activity. []

(9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene) Br-DTF

Compound Description: This bromine-substituted triphenylamine derivative, analogous to Br-DQTPA, also demonstrates improved hole-mobility compared to its non-brominated counterpart (DTF). It serves as a hole transport material in green phosphorescent OLEDs, contributing to reduced operating voltage and increased luminous efficiencies. []

Relevance: While lacking a direct structural link to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, this compound highlights the impact of bromine substitution on improving the electronic properties of materials. This information could be relevant for exploring potential modifications of the target compound to enhance its performance in material science applications. []

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-propan-1-amine (Cinacalcet)

Compound Description: Cinacalcet is a calcium-sensing receptor (CaR) activator that reduces serum parathyroid hormone (PTH) and calcium levels. It exhibits acute effects on vascular tone and circulatory function, potentially leading to hypertension despite long-term reductions in mean arterial blood pressure. []

Relevance: While structurally different from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, Cinacalcet's documented effects on vascular tone and circulatory function through CaR activation raise interesting questions. Since calcium signaling plays a crucial role in various cellular processes, this finding suggests exploring potential interactions of the target compound with CaR or downstream signaling pathways as part of its biological profile. []

7‐chloro‐1‐methyl‐5‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐4‐amine (triazolaminoquinoline)

Compound Description: This compound is a degradation product of alprazolam, identified through HPLC and confirmed using capillary electrophoresis (CE). []

Relevance: The presence of the quinoline moiety directly links this compound to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine. Understanding the degradation pathway of alprazolam, which involves this quinoline-containing compound, might offer insights into the potential metabolic fate or degradation products of the target compound, considering the shared structural motif. []

2‐(aryl)‐3‐(3‐((8‐hydroxyquinolin‐5‐yl)diazenyl)phenyl)thiazolidin‐4-ones

Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities. []

Relevance: The presence of the quinoline moiety connects this series to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine. The study's focus on antimicrobial activity within this structural class suggests a potential area of investigation for the target compound, given its shared quinoline core and the known biological activity of quinoline derivatives. []

4-(11H-Indolo[3,2-c]quinolin-6-ylamino)phenol (33b)

Compound Description: This compound is a 11H-Indolo[3,2-c]quinoline derivative synthesized and evaluated for its antiproliferative activity. []

Relevance: While structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, this compound highlights the biological relevance of quinoline-containing structures, particularly their potential as antiproliferative agents. []

3-(11H-Indolo[3,2-c] quinolin-6-ylamino)phenol (33c)

Compound Description: Similar to compound 33b, this 11H-Indolo[3,2-c]quinoline derivative was synthesized and evaluated for its antiproliferative activity. It demonstrates promising activity against specific cancer cell lines (NCI-H460 and MCF-7) with a favorable selectivity index. []

Relevance: Although structurally different from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, compound 33c emphasizes the importance of exploring diverse quinoline-containing structures for developing new antiproliferative agents. []

Dimethyl-[11-(2-morpholin-4- ylethyl)-11H-Indolo[3,2-c]quinolin-6-yl]amine (42)

Compound Description: This compound, another 11H-Indolo[3,2-c]quinoline derivative, was synthesized and evaluated for antiproliferative activity. It exhibits promising activity and a good selectivity index. []

Relevance: Although structurally different from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, compound 42 shares the presence of a morpholine ring. This shared feature, combined with the focus on antiproliferative activity, emphasizes the potential importance of exploring morpholine-containing quinoline derivatives for developing new therapeutic agents. []

Compound Description: This compound is identified as a potential BCR-ABL inhibitor. []

Relevance: Similar to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, this compound contains a morpholine ring. This shared feature highlights the potential significance of morpholine-containing compounds in medicinal chemistry, although their specific targets and mechanisms of action might differ. []

3-phenylmethyl- and 3-(4-methoxyphenylmethyl)-4-aryl-8-oxo-4,5,6,7-tetrahydrocyclopenta[6]-1,2,3-triazolo[4,5-e]pyridines

Compound Description: These tricyclic compounds were synthesized via a multistep process involving acylation, transamination, and cyclization reactions. []

Relevance: While structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, the synthetic strategy employed for these compounds, particularly the transamination and cyclization steps, might offer insights into potential synthetic approaches for modifying or elaborating on the target compound's structure. []

5,6,7,8-tetrahydro-4-aryl-3H-1,2,3-triazolo[4,5-b]quinolin-9(4H)-ones

Compound Description: These tricyclic compounds, synthesized through a similar approach to the previous compounds, further demonstrate the application of transamination and cyclization strategies in heterocyclic chemistry. []

Relevance: The presence of the quinoline moiety in these compounds directly relates to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine. This structural similarity, coupled with the synthetic methodology, provides valuable insights into potential modifications and synthetic manipulations applicable to the target compound. []

8-phenyl- and 8-(3-chlorophenyl)-1,5,7,8-tetrahydro-1-(phenylmethyl)-4H-thieno[3,4-e]-1,2,3-triazolo[4,5-b]pyridin-4-ones

Compound Description: These thieno-fused tricyclic compounds, synthesized via transamination reactions, highlight the versatility of this synthetic approach in constructing diverse heterocyclic systems. []

Relevance: While structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, the successful application of transamination reactions in their synthesis suggests a potential synthetic strategy for modifying the target compound, particularly for introducing new substituents or building upon its existing framework. []

4-aryl-8-oxo-4,5,6,7-tetrahydrocyclopenta[b]-1,2,3-triazolo[4,5-e]pyridines

Compound Description: These tricyclic compounds, obtained through phase-transfer and catalytic hydrogenolysis of synthetic intermediates, exemplify the use of these methods in heterocyclic chemistry. []

Relevance: While structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, the successful application of phase-transfer and catalytic hydrogenolysis in their synthesis might offer alternative approaches for modifying or elaborating on the target compound's structure. []

4-aryl-5,6,7,8-tetrahydro-3H,2,3-triazolo[4,5-b]quinoline-9-(4H)-ones

Compound Description: These quinoline-containing compounds, synthesized through similar methods to the previous compounds, further highlight the utility of phase-transfer and catalytic hydrogenolysis in heterocyclic chemistry. []

Relevance: The presence of the quinoline moiety in these compounds directly relates to 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine. This structural similarity, combined with the successful application of specific synthetic transformations, provides valuable insights into potential routes for modifying the target compound's structure. []

1,3-dihydro-indol-2-one derivatives

Compound Description: This broad class of compounds, including various substitutions, is identified as potential vasopressin and/or oxytocin receptor agonists and/or antagonists. []

Relevance: While structurally distinct from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, the exploration of 1,3-dihydro-indol-2-one derivatives as potential modulators of vasopressin and oxytocin receptors suggests a broader investigation into the potential interactions of structurally-related compounds with these receptors. This is particularly relevant considering the significant roles of vasopressin and oxytocin in various physiological processes. []

N -(benzo[ h ]quinolin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amine (5)

Compound Description: This compound is a photoisomerization product of (Z)-1,3-diphenyl-3-(2-phenylimidazo[1,2-a]benzo[I]quinolin-3-yl)prop-2-en-1-one. []

Relevance: Although structurally different from 8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine, this compound demonstrates the susceptibility of certain quinoline-containing structures to photoisomerization. While the target compound might not undergo the same specific transformation, this finding highlights the importance of considering potential photochemical reactions, especially under specific experimental conditions or during biological studies. []

Properties

Product Name

8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine

IUPAC Name

8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C21H23N3O/c1-15(24-11-13-25-14-12-24)16-5-7-17(8-6-16)18-3-2-4-19-20(22)9-10-23-21(18)19/h2-10,15H,11-14H2,1H3,(H2,22,23)

InChI Key

ZLKVCCRLSWGYKF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC3=C(C=CN=C32)N)N4CCOCC4

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC3=C(C=CN=C32)N)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.